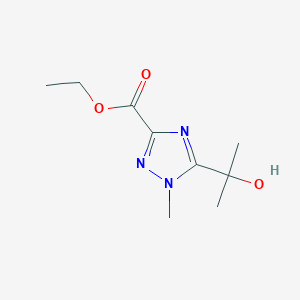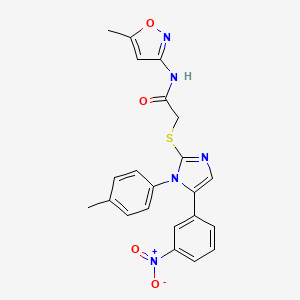
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes, including protein kinases. It has been found to bind to the ATP-binding site of protein kinases, preventing their activity and inhibiting cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. Additionally, it has been found to have neuroprotective effects by preventing the accumulation of beta-amyloid protein, which is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its potential applications in drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, making it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. Additionally, its synthesis method can be complex and may require specialized equipment and expertise.
Zukünftige Richtungen
For the research of 2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and its potential applications in drug discovery and development, cancer treatment, and neurological disorders. Additionally, further research is needed to determine its safety and efficacy in humans and its potential side effects. As new information becomes available, it may be possible to develop more effective treatments for cancer and neurological disorders using this compound.
Synthesemethoden
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling reagent. Other methods include the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with pyridine-3-carboxaldehyde followed by reduction and coupling with a suitable amine. The synthesis method used depends on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has potential applications in scientific research, including drug discovery and development, cancer treatment, and neurological disorders. It has been found to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and division. This makes it a potential candidate for the development of cancer therapies. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-19-10(5-11(20-8)13(14,15)16)12(21)18-7-9-3-2-4-17-6-9/h2-6H,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBSRDVQNZGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)

![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2841805.png)



![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)
